molecular formula C13H17N3 B3055545 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- CAS No. 653574-52-8

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-

Cat. No.: B3055545
CAS No.: 653574-52-8
M. Wt: 215.29 g/mol
InChI Key: XEGOKPFWSBIHQQ-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by functional group modifications to introduce the phenyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while substitution could introduce various functional groups onto the phenyl or pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might relate to cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-5-amine, 3-phenyl-: Lacks the methyl and isopropyl groups, which might affect its reactivity and applications.

    1H-Pyrazol-5-amine, 1-methyl-3-phenyl-: Similar structure but without the isopropyl group.

    1H-Pyrazol-5-amine, 1-methyl-3-(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its properties.

Uniqueness

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of both a phenyl group and a methyl group can enhance its stability and reactivity compared to other pyrazole derivatives.

Biological Activity

1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (commonly referred to as 1-methyl-3-phenyl-1H-pyrazol-5-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-methyl-3-phenyl-1H-pyrazol-5-amine is C10H11N3C_{10}H_{11}N_3, with a molecular weight of approximately 173.22 g/mol. The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.22 g/mol
CAS Registry Number10199-50-5
InChI KeyKCYRMURRLLYLPU-UHFFFAOYSA-N

Synthesis

The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-amine typically involves multi-component reactions (MCRs) that allow for the efficient formation of pyrazole derivatives. These reactions often utilize readily available starting materials such as phenyl hydrazine and appropriate aldehydes or ketones to yield the desired product.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their anticancer properties, revealing several derivatives with significant activity against breast and lung cancer cells. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antiviral Activity

Research has also highlighted the antiviral potential of pyrazole derivatives, particularly against HIV. A study reported that specific pyrazole-based compounds demonstrated effective inhibition of HIV replication in vitro without significant toxicity to host cells . This suggests that structural modifications in the pyrazole framework can lead to enhanced antiviral activity.

Other Biological Activities

In addition to anticancer and antiviral properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-phenyl-1H-pyrazol-5-amine is closely related to its chemical structure. Modifications on the phenyl ring or the pyrazole nitrogen atoms can significantly influence its potency. For example:

SubstituentEffect on Activity
Methyl group on NIncreases lipophilicity and cell permeability
Electron-donating groups on phenylEnhances anticancer activity
Halogen substitutionsModulates binding affinity to biological targets

Case Study 1: Cytotoxicity Evaluation

A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-donating groups .

Case Study 2: Antiviral Screening

In another investigation, a library of pyrazole derivatives was screened for their ability to inhibit HIV replication. Two compounds emerged as lead candidates, showing significant antiviral activity at low concentrations while maintaining low cytotoxicity .

Properties

IUPAC Name

2-methyl-5-phenyl-N-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)14-13-9-12(15-16(13)3)11-7-5-4-6-8-11/h4-10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGOKPFWSBIHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444030
Record name 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653574-52-8
Record name 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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